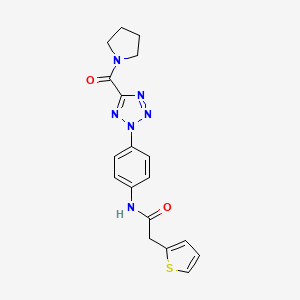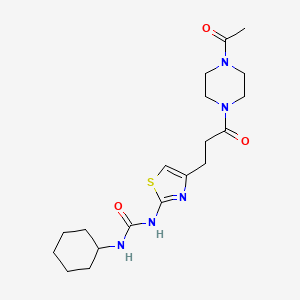
1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a synthetic organic compound that features a thiazole ring, a piperazine derivative, and a urea moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole and piperazine derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its specific targets. Thiazole and piperazine derivatives can interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Thiazole and piperazine derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazole and piperazine derivatives can have diverse ADME properties
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Derivative: The piperazine derivative can be introduced through nucleophilic substitution reactions, where the piperazine ring is acetylated using acetic anhydride.
Coupling with Urea Moiety: The final step involves coupling the thiazole-piperazine intermediate with cyclohexyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the piperazine derivative can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(4-(3-(4-Methylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea
- 1-(4-(3-(4-Ethylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea
Comparison:
- Uniqueness: The presence of the acetyl group in 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea may confer unique biological activities and chemical reactivity compared to its methyl and ethyl analogs.
- Biological Activity: The acetyl derivative may exhibit different binding affinities and selectivities towards molecular targets, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
1-[4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3S/c1-14(25)23-9-11-24(12-10-23)17(26)8-7-16-13-28-19(21-16)22-18(27)20-15-5-3-2-4-6-15/h13,15H,2-12H2,1H3,(H2,20,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMGJFXVFGYLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


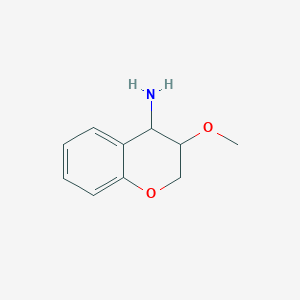
![N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
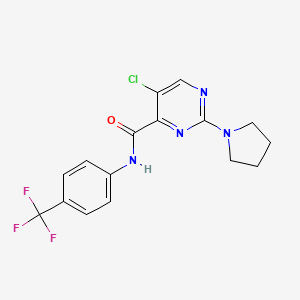
![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)
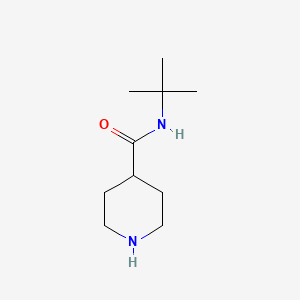

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)
